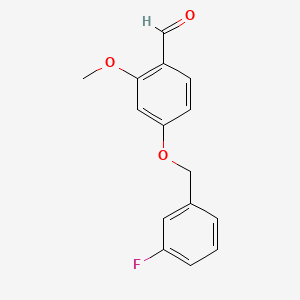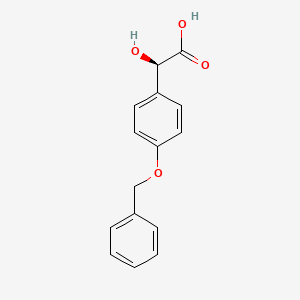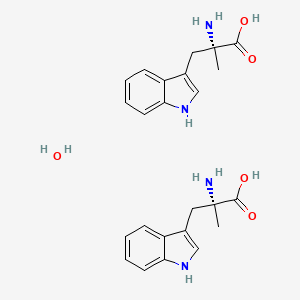
(R)-alpha-Methyltryptophan hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-alpha-Methyltryptophan hemihydrate is a chiral derivative of tryptophan, an essential amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Methyltryptophan hemihydrate typically involves the alkylation of tryptophan derivatives. One common method is the asymmetric synthesis using chiral catalysts to ensure the desired enantiomer is obtained. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium or rhodium complexes.
Industrial Production Methods
Industrial production of ®-alpha-Methyltryptophan hemihydrate may involve large-scale asymmetric synthesis processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-alpha-Methyltryptophan hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the indole ring, while reduction can produce reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
®-alpha-Methyltryptophan hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and modulation.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of ®-alpha-Methyltryptophan hemihydrate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate or inhibitor for enzymes involved in tryptophan metabolism, influencing pathways such as serotonin synthesis. The molecular targets include tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which play crucial roles in neurotransmitter regulation and immune response.
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan: The parent compound, essential for protein synthesis and precursor to serotonin.
5-Hydroxytryptophan: An intermediate in serotonin synthesis, used as a dietary supplement.
alpha-Methyltryptamine: A psychoactive compound with structural similarities.
Uniqueness
®-alpha-Methyltryptophan hemihydrate is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in enzymatic reactions. This makes it a valuable tool in studying chiral interactions and developing enantiomerically pure pharmaceuticals.
Propiedades
Fórmula molecular |
C24H30N4O5 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid;hydrate |
InChI |
InChI=1S/2C12H14N2O2.H2O/c2*1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10;/h2*2-5,7,14H,6,13H2,1H3,(H,15,16);1H2/t2*12-;/m11./s1 |
Clave InChI |
BZCFHAYHUKOGKE-IUWNWRFPSA-N |
SMILES isomérico |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N.C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N.O |
SMILES canónico |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N.CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(bis(2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14022431.png)
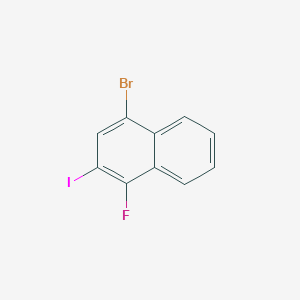
![1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B14022441.png)
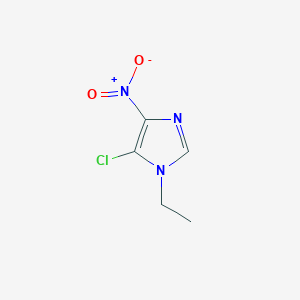

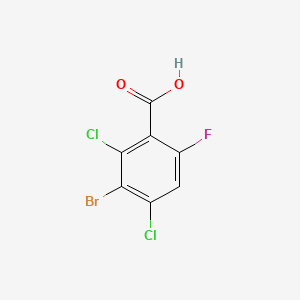
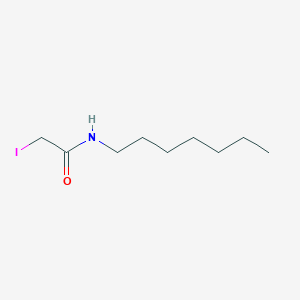
![2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022468.png)

![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)

![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)
